2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-ethoxyphenyl)acetamide
Description
This compound belongs to the quinoxaline-acetamide class, characterized by a tetrahydroquinoxaline core substituted with methyl groups at positions 6 and 7, a 3-oxo moiety, and an acetamide group linked to a 2-ethoxyphenyl ring. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring distinguishes it from analogs with substituents at para positions or different functional groups.
Properties
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-4-26-18-8-6-5-7-14(18)22-19(24)11-17-20(25)23-16-10-13(3)12(2)9-15(16)21-17/h5-10,17,21H,4,11H2,1-3H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOPFZNAAPQNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-ethoxyphenyl)acetamide is a synthetic derivative of quinoxaline that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which consists of a tetrahydroquinoxaline core substituted with a dimethyl group and an ethoxyphenyl acetamide moiety. The molecular formula is with a molecular weight of approximately 321.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O2 |
| Molecular Weight | 321.39 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the quinoxaline moiety allows for binding to specific receptors or enzymes involved in metabolic pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and incretin hormone regulation .
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant effects, potentially reducing oxidative stress in cellular environments.
- Cytotoxicity : Research indicates that related quinoxaline compounds can exhibit cytotoxic effects against various cancer cell lines .
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound and its analogs.
Case Study 1: DPP-IV Inhibition
In a study focused on the design and synthesis of new quinoxaline derivatives as DPP-IV inhibitors, the compound demonstrated significant inhibitory activity with IC50 values comparable to known DPP-IV inhibitors . This suggests potential applications in managing type 2 diabetes.
Case Study 2: Cytotoxic Effects
Another investigation into related quinoxaline compounds revealed cytotoxic properties against Jurkat T cells. The IC50 values indicated that these compounds could be effective in targeting specific cancer cell lines .
Pharmacological Implications
The pharmacological profile of This compound suggests several therapeutic applications:
- Antidiabetic Agent : Given its DPP-IV inhibitory activity, it could be developed as a treatment for type 2 diabetes.
- Anticancer Agent : Its cytotoxic effects warrant further exploration for potential use in cancer therapies.
- Neuroprotective Effects : Preliminary data hint at possible neuroprotective properties due to its antioxidant capacity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Key structural analogs differ in the substituent type, position, and electronic properties on the phenyl ring. These variations influence molecular weight, lipophilicity, and bioactivity:
*Calculated based on structural analogs.
Key Observations:
Core Structure Modifications
While the tetrahydroquinoxaline core remains consistent, related compounds with morpholine or coumarin cores (e.g., ) demonstrate divergent pharmacological profiles:
- Coumarin-acetamide hybrids: Often explored for antioxidant and anti-inflammatory activity, diverging from quinoxaline derivatives’ kinase-targeting roles .
Pharmacological Implications
- Target Compound : The ortho-ethoxy group may reduce binding affinity compared to para-substituted analogs but could mitigate toxicity via steric blocking of metabolic sites.
- Chlorophenyl Analog : The electron-withdrawing -Cl group may enhance interaction with electrophilic binding pockets in enzymes .
- Methoxyphenyl Analog : Higher solubility could improve bioavailability in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
